molecular formula C16H16BrNO2 B5781610 N-(3-bromophenyl)-3-isopropoxybenzamide

N-(3-bromophenyl)-3-isopropoxybenzamide

Cat. No. B5781610
M. Wt: 334.21 g/mol
InChI Key: MIRIYQNPWAIVJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromophenyl)-3-isopropoxybenzamide, also known as BPIP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPIP was first synthesized in 2006 by researchers at the University of California, San Francisco, and has since been the subject of numerous scientific studies.

Mechanism of Action

The exact mechanism of action of N-(3-bromophenyl)-3-isopropoxybenzamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways that are involved in cell growth, inflammation, and pain perception.
Biochemical and physiological effects:
N-(3-bromophenyl)-3-isopropoxybenzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the reduction of inflammation, and the modulation of pain perception. N-(3-bromophenyl)-3-isopropoxybenzamide has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

N-(3-bromophenyl)-3-isopropoxybenzamide has several advantages for use in lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, N-(3-bromophenyl)-3-isopropoxybenzamide also has some limitations, including its relatively low solubility and stability, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(3-bromophenyl)-3-isopropoxybenzamide. One area of interest is the development of more potent and selective analogs of N-(3-bromophenyl)-3-isopropoxybenzamide for use in cancer and neurodegenerative disease research. Another area of interest is the investigation of the potential use of N-(3-bromophenyl)-3-isopropoxybenzamide in combination with other drugs or therapies for enhanced therapeutic effects. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(3-bromophenyl)-3-isopropoxybenzamide and to better understand its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(3-bromophenyl)-3-isopropoxybenzamide involves the reaction of 3-bromophenylboronic acid with 3-isopropoxybenzoyl chloride in the presence of a palladium catalyst. The resulting compound is then purified through a series of chromatography steps.

Scientific Research Applications

N-(3-bromophenyl)-3-isopropoxybenzamide has been investigated for its potential therapeutic applications in a variety of areas, including cancer, neurodegenerative diseases, and pain management. In cancer research, N-(3-bromophenyl)-3-isopropoxybenzamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in animal models. In neurodegenerative disease research, N-(3-bromophenyl)-3-isopropoxybenzamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In pain management research, N-(3-bromophenyl)-3-isopropoxybenzamide has been shown to have analgesic effects in animal models of chronic pain.

properties

IUPAC Name

N-(3-bromophenyl)-3-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-11(2)20-15-8-3-5-12(9-15)16(19)18-14-7-4-6-13(17)10-14/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRIYQNPWAIVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-3-(propan-2-yloxy)benzamide

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